molecular formula C11H16N2OS B13197371 5-(4-Methyl-1,4-diazepan-1-yl)thiophene-2-carbaldehyde

5-(4-Methyl-1,4-diazepan-1-yl)thiophene-2-carbaldehyde

Cat. No.: B13197371
M. Wt: 224.32 g/mol
InChI Key: YRILWGHFGJSPRP-UHFFFAOYSA-N
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Description

5-(4-Methyl-1,4-diazepan-1-yl)thiophene-2-carbaldehyde is a heterocyclic organic compound featuring a thiophene ring substituted at the 5-position with a 4-methyl-1,4-diazepane moiety and a formyl group at the 2-position. This structure combines the electron-rich thiophene core with a seven-membered diazepane ring, which introduces steric bulk and polar character.

Properties

Molecular Formula

C11H16N2OS

Molecular Weight

224.32 g/mol

IUPAC Name

5-(4-methyl-1,4-diazepan-1-yl)thiophene-2-carbaldehyde

InChI

InChI=1S/C11H16N2OS/c1-12-5-2-6-13(8-7-12)11-4-3-10(9-14)15-11/h3-4,9H,2,5-8H2,1H3

InChI Key

YRILWGHFGJSPRP-UHFFFAOYSA-N

Canonical SMILES

CN1CCCN(CC1)C2=CC=C(S2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methyl-1,4-diazepan-1-yl)thiophene-2-carbaldehyde typically involves the reaction of thiophene-2-carbaldehyde with 4-methyl-1,4-diazepane under specific conditions. The reaction may require a catalyst and specific solvents to achieve the desired yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(4-Methyl-1,4-diazepan-1-yl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(4-Methyl-1,4-diazepan-1-yl)thiophene-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Methyl-1,4-diazepan-1-yl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Substituent Molecular Formula (Inferred) Key Properties (Inferred)
5-(4-Methyl-1,4-diazepan-1-yl)thiophene-2-carbaldehyde Thiophene-2-carbaldehyde 4-Methyl-1,4-diazepane C₁₁H₁₅N₂OS High polarity, potential CNS activity
5-(4-Methoxyphenyl)thiophene-2-carbaldehyde Thiophene-2-carbaldehyde 4-Methoxyphenyl C₁₂H₁₀O₂S Moderate lipophilicity, CYP450 substrate
Thiadiazole-fused-thiadiazole derivatives Benzodioxine-thiadiazole Varied Varies Electron-deficient, metal coordination

Research Findings and Implications

  • Biological Relevance : Diazepane-thiophene hybrids are understudied compared to methoxyphenyl or thiazole analogues, suggesting a gap in structure-activity relationship (SAR) studies.

Biological Activity

5-(4-Methyl-1,4-diazepan-1-yl)thiophene-2-carbaldehyde is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and the results from various studies.

The compound's molecular formula is C12H18N2OSC_{12}H_{18}N_{2}OS with a molecular weight of 238.35 g/mol. It features a thiophene ring, which is known for its diverse biological activities, and a diazepane moiety that may influence its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of thiophene derivatives. For instance, compounds similar to 5-(4-Methyl-1,4-diazepan-1-yl)thiophene-2-carbaldehyde have demonstrated cytotoxic effects against various cancer cell lines. A study utilizing high-throughput screening identified compounds with IC50 values indicating effective inhibition of cancer cell proliferation.

Table 1: Cytotoxicity of Thiophene Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound AHeLa15
Compound BA54920
5-(4-Methyl-1,4-diazepan-1-yl)thiophene-2-carbaldehydeMCF7TBD

The mechanism by which thiophene derivatives exert their anticancer effects often involves the induction of apoptosis and inhibition of key signaling pathways associated with cancer progression. The presence of the diazepane ring may enhance binding affinity to specific receptors or enzymes involved in tumor growth.

Antimicrobial Activity

In addition to anticancer properties, compounds containing thiophene rings have been investigated for their antimicrobial activities. Research indicates that these compounds can inhibit the growth of various bacterial strains, potentially through disruption of bacterial cell membranes or interference with metabolic processes.

Table 2: Antimicrobial Activity of Thiophene Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound CE. coli32 µg/mL
Compound DS. aureus16 µg/mL
5-(4-Methyl-1,4-diazepan-1-yl)thiophene-2-carbaldehydePseudomonas aeruginosaTBD

Case Studies

A notable case study involved the synthesis and evaluation of a series of thiophene derivatives, including 5-(4-Methyl-1,4-diazepan-1-yl)thiophene-2-carbaldehyde. The study utilized molecular docking simulations to predict binding affinities to target proteins involved in cancer pathways. Results indicated that modifications to the thiophene structure significantly influenced biological activity.

Figure 1: Molecular Docking Results
Molecular Docking

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